N-Acetyl-L-isoleucine ethyl ester
Description
Contextualization within Amino Acid Ester Derivatives and N-Acetylated Compounds
N-Acetyl-L-isoleucine ethyl ester belongs to two significant classes of organic molecules: amino acid ester derivatives and N-acetylated compounds. Amino acid esters are formed by the esterification of the carboxylic acid group of an amino acid. This process is often employed to protect the carboxyl group during peptide synthesis and to enhance the solubility of amino acids in organic solvents. The esterification of L-isoleucine to its ethyl ester form is a common strategy in synthetic chemistry. sigmaaldrich.comnist.gov
N-acetylation, the attachment of an acetyl group to a nitrogen atom, is a widespread modification of amino acids and proteins in biological systems. This modification can influence the stability, function, and metabolic fate of these molecules. researchgate.net In chemical synthesis, N-acetylation is a crucial step for protecting the amino group of amino acids during various chemical transformations. The combination of N-acetylation and esterification in this compound creates a molecule with distinct properties compared to its parent amino acid, L-isoleucine.
N-acetylated amino acids (NAAAs) are known to be involved in various metabolic pathways. researchgate.net They can be formed through the degradation of N-acetylated proteins or by the direct acetylation of amino acids. researchgate.net Research into N-acetylated amino acid conjugates has been particularly relevant in the study of certain metabolic diseases. mdpi.comnih.gov
Historical Perspective on Academic Interest and Initial Investigations
The study of amino acids and their derivatives has a long history, with the discovery of the fundamental amino acids dating back to the 19th and early 20th centuries. acs.org L-isoleucine was discovered in 1903 by Felix Ehrlich from beet-sugar molasses. wikipedia.org The synthesis of isoleucine was first reported in 1905. wikipedia.org
Early academic interest in amino acid derivatives was largely driven by the need to develop methods for peptide synthesis. The protection of the amino and carboxyl groups of amino acids was a critical challenge, leading to the development of various protecting groups, including N-acetyl and ester groups. The use of amino acid active esters in peptide synthesis became a significant area of research. acs.org
While specific historical details on the initial investigation of this compound are not extensively documented in readily available literature, the synthesis and study of similar N-acetylated amino acid esters, such as N-Acetyl-L-phenylalanine ethyl ester and N-Acetyl-L-cysteine ethyl ester, have been reported. sigmaaldrich.comchemicalbook.com These studies have often focused on their utility as intermediates in the synthesis of peptides and other complex organic molecules. For instance, N-Acetyl-L-isoleucine methyl ester, a closely related compound, has been utilized in the synthesis of bioactive peptides. chemimpex.com
Significance of the L-Isoleucine Moiety in Derivative Design for Research Purposes
The L-isoleucine moiety in this compound imparts specific characteristics that are significant for its use in research. L-isoleucine is one of the three branched-chain amino acids (BCAAs), along with leucine (B10760876) and valine. Its branched, hydrophobic side chain plays a crucial role in the three-dimensional structure of proteins and can influence intermolecular interactions. researchgate.net
In the design of derivatives for research, the hydrophobic nature of the isoleucine side chain is a key consideration. This property can be exploited to modulate the solubility and lipophilicity of molecules, which is particularly important in the development of new therapeutic agents and in studies of molecular recognition at biological interfaces. The modification of natural products with amino acids, including isoleucine, has been explored to enhance their biological activities and physicochemical properties. nih.gov
Furthermore, the stereochemistry of the L-isoleucine moiety is critical. The specific three-dimensional arrangement of the atoms in L-isoleucine is recognized by enzymes and receptors in biological systems. nih.gov Therefore, derivatives of L-isoleucine, such as this compound, can be designed as specific probes to study these biological processes. The non-natural derivatives of isoleucine are also of interest in biotechnology and materials science for creating molecules with tailored properties.
Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-Acetyl-L-isoleucine | C8H15NO3 | 173.21 | 3077-46-1 |
| L-Isoleucine | C6H13NO2 | 131.17 | 73-32-5 |
| L-Isoleucine ethyl ester | C8H17NO2 | 159.2261 | 921-74-4 |
| L-Isoleucine ethyl ester hydrochloride | C8H18ClNO2 | 195.69 | 56782-52-6 |
| N-Acetyl-L-isoleucine methyl ester | C9H17NO3 | 187.24 | 2256-76-0 |
| N-Acetyl-L-phenylalanine ethyl ester | C13H17NO3 | 235.28 | 2361-96-8 |
| N-Acetyl-L-cysteine ethyl ester | C7H13NO3S | 191.25 | 59587-09-6 |
| Data sourced from multiple chemical databases. sigmaaldrich.comnist.govsigmaaldrich.comchemicalbook.comchemimpex.comnih.govnih.govthermofisher.comchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S,3S)-2-acetamido-3-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-7(3)9(11-8(4)12)10(13)14-6-2/h7,9H,5-6H2,1-4H3,(H,11,12)/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTDATMBOBJGPQ-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299712 | |
| Record name | N-Acetyl-L-isoleucine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4819-22-1 | |
| Record name | N-Acetyl-L-isoleucine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4819-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-L-isoleucine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of N Acetyl L Isoleucine Ethyl Ester
Chemical Synthesis Protocols
Chemical synthesis provides robust and scalable routes to N-Acetyl-L-isoleucine ethyl ester. These methods can be broadly categorized into direct, one-pot procedures and more flexible, modular approaches.
Direct Esterification and N-Acetylation Routes
A common and straightforward approach to synthesizing this compound involves a two-step process: the esterification of L-isoleucine followed by N-acetylation. The esterification is often achieved by reacting L-isoleucine with ethanol (B145695) in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane, to yield L-isoleucine ethyl ester hydrochloride. mdpi.comnih.gov Subsequent N-acetylation can be performed using acetyl chloride or acetic anhydride. tandfonline.comresearchgate.net A notable one-pot method involves the concurrent esterification and N-acetylation of amino acids using triethyl orthoacetate (TEOA). This approach has been shown to convert L-phenylalanine and L-proline to their corresponding N-acetyl ethyl esters in good yield with just one equivalent of TEOA. nih.gov
Another practical method for preparing N-acetyl amino acid ethyl esters involves using stoichiometric amounts of acetyl chloride and triethylamine (B128534) with the corresponding amino acid ethyl ester hydrochloride. tandfonline.com This general procedure has been successfully applied to a variety of amino acids, demonstrating its broad applicability. tandfonline.com
| Method | Reagents | Key Features | Reference |
| Two-Step Synthesis | 1. L-Isoleucine, Ethanol, Acid Catalyst2. Acetic Anhydride/Acetyl Chloride | Sequential esterification and acetylation. | mdpi.comnih.govtandfonline.comresearchgate.net |
| One-Pot Synthesis | L-Isoleucine, Triethyl orthoacetate (TEOA) | Concurrent esterification and N-acetylation. | nih.gov |
| Acetylation of Ester | L-Isoleucine ethyl ester HCl, Acetyl chloride, Triethylamine | General and practical for various amino acids. | tandfonline.com |
Modular Synthesis Approaches from Core Building Blocks
Modular synthesis offers a versatile strategy for constructing complex molecules like this compound from simpler, interchangeable building blocks. This approach allows for the systematic variation of different parts of the molecule. For instance, a novel two-bond disconnection strategy enables the modular assembly of α,α-diaryl α-amino esters from an α-keto ester core, an electrophilic Bi(V) arylating agent, and an amine nucleophile in a single step. nih.gov While this specific example focuses on diaryl amino esters, the underlying principle of combining distinct fragments can be adapted for the synthesis of N-acetylated amino acid esters.
Another modular approach involves the cobalt-catalyzed asymmetric aza-Barbier reaction, which provides a single-step method for synthesizing all-alkyl α-tertiary amino esters. researchgate.net This highlights the potential of metal-catalyzed reactions in modularly assembling complex amino acid derivatives. The development of such modular strategies is crucial for creating diverse libraries of amino acid derivatives for various research applications. nih.gov
| Modular Approach | Key Reaction | Building Blocks | Potential Application for this compound | Reference |
| Three-Component Amino Arylation | Kukhtin–Ramirez intermediate formation, Bi(V) arylation, SN2 displacement | α-keto ester, Bi(V) arylating agent, Amine | Adaptation for introducing the N-acetyl group and ethyl ester. | nih.gov |
| Cobalt-Catalyzed Aza-Barbier Reaction | Asymmetric electrophilic addition | Ketimine, Alkyl halide | Potential for stereoselective synthesis of the isoleucine backbone. | researchgate.net |
Biocatalytic and Enzymatic Synthesis Routes
Biocatalytic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. Enzymes can operate under mild conditions, often avoiding the need for protecting groups and reducing the generation of hazardous waste. nih.govmdpi.com
Transesterification Processes Involving N-Acetyl Amino Acid Esters
Enzymatic transesterification is a valuable technique for the synthesis of esters. Lipases are commonly employed enzymes for this purpose due to their broad substrate specificity and stability in organic solvents. researchgate.netmdpi.com For example, the synthesis of N-acetyl-L-arginine ethyl ester from N-acetyl-L-arginine and ethanol has been successfully catalyzed by bovine trypsin in various organic solvents, with acetonitrile (B52724) being the most effective. researchgate.net Similarly, lipases can catalyze the transesterification of monosaccharides and amino acid esters. researchgate.net For instance, N-acetyl-glucosamine fatty acid esters have been synthesized via lipase-catalyzed transesterification. researchgate.net These examples demonstrate the feasibility of using enzymes to produce this compound through transesterification.
| Enzyme | Substrates | Solvent | Key Finding | Reference |
| Bovine Trypsin | N-acetyl-L-arginine, Ethanol | Acetonitrile | Highest yield achieved in acetonitrile. | researchgate.net |
| Lipase | N-acetyl-glucosamine, Methyl hexanoate | 2-methyl-2-butanol | Successful synthesis of a novel glycolipid. | researchgate.net |
| Proteases (e.g., Optimase M-440) | N-tBoc-L-Phe-TFE, Glucose | Pyridine | Pyridine gave the highest conversion among tested solvents. | researchgate.net |
Chemoenzymatic Strategies for Derivative Generation
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create complex molecules. mdpi.comiupac.orgnih.gov This approach can involve using enzymes to perform specific, often stereoselective, transformations on chemically synthesized intermediates. For example, aminopeptidases and amidases have been used for the stereoselective resolution of amino acid amides, providing access to optically pure amino acids and their derivatives. iupac.org
Recent advances in chemoenzymatic strategies include the development of enzyme cascades. For instance, a one-pot, two-enzyme cascade has been developed for the synthesis of N-acyl amino acids, demonstrating the power of combining multiple enzymatic steps. nih.gov Furthermore, chemoenzymatic C-H functionalization has been used to produce key precursors for anticancer drugs, showcasing the potential of this strategy for generating complex and valuable molecules. nih.gov These approaches could be adapted for the synthesis of various derivatives of this compound by incorporating different functional groups.
| Chemoenzymatic Strategy | Enzymes | Application | Key Advantage | Reference |
| Enzymatic Resolution | Aminopeptidase, Amidase | Synthesis of optically pure amino acids and derivatives. | High stereoselectivity. | iupac.org |
| Enzyme Cascade | Multiple enzymes in one pot | Efficient synthesis of N-acyl amino acids. | Reduced workup and purification steps. | nih.gov |
| C-H Functionalization | Various enzymes | Synthesis of complex bioactive molecules. | Regioselective functionalization. | nih.gov |
Stereoselective Synthesis Approaches and Chiral Control
Maintaining the stereochemical integrity of the L-isoleucine core is crucial during the synthesis of this compound. L-isoleucine has two chiral centers, making stereoselective synthesis particularly important. wikipedia.org
Several strategies are employed to ensure chiral control. In chemical synthesis, the use of chiral auxiliaries or catalysts can direct the stereochemical outcome of a reaction. For example, the stereoselective synthesis of δ-fluorinated isoleucines has been achieved using an 8-aminoquinoline (B160924) directing group to control C-H functionalization, followed by methods to remove the auxiliary without epimerization at the α-stereocenter. uef.fi
Biocatalytic methods are inherently stereoselective. Enzymes, due to their specific three-dimensional structures, typically act on only one enantiomer of a racemic mixture or produce a single stereoisomer. nih.gov For instance, hydrolases are used in the chemoenzymatic synthesis of peptides to form peptide bonds stereoselectively. mdpi.com The use of enzymes like L-amino acid acylase can be employed for the separation of N-acetylated amino acids. google.com
The choice of reagents and reaction conditions is also critical. For example, in the esterification of amino acids using trimethylchlorosilane, little racemization has been reported. mdpi.com Careful optimization of reaction parameters is essential to prevent the loss of stereochemical purity.
Derivatization for Subsequent Chemical Functionalization
The chemical architecture of this compound, featuring an amide, an ester, and a chiral center, offers multiple avenues for structural modification. These derivatizations are crucial for creating a diverse library of compounds for various research applications, including the development of new therapeutic agents and biochemical probes.
Amide Bond Formation Reactions
The conversion of the ethyl ester group of this compound into an amide bond, a process known as aminolysis, is a key transformation for introducing new functionalities. This reaction involves the nucleophilic attack of an amine on the ester's carbonyl carbon, leading to the formation of a new amide and the liberation of ethanol. While the direct aminolysis of esters can be challenging due to the relatively poor leaving group nature of the alkoxy group, various strategies can be employed to facilitate this transformation. orgsyn.org
The reaction is typically carried out by heating the this compound with a primary or secondary amine. The use of a large excess of the amine can help to drive the reaction equilibrium towards the product. The general mechanism proceeds through a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group.
For instance, the reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-Acetyl-L-isoleucine amide. The reaction conditions, such as temperature and the choice of solvent, can significantly influence the reaction rate and yield.
Table 1: Illustrative Examples of Amide Bond Formation from this compound
| Amine Nucleophile | Product | Typical Reaction Conditions |
| Ammonia (B1221849) | N-Acetyl-L-isoleucinamide | High concentration of ammonia in a sealed vessel, elevated temperature. |
| Benzylamine | N-Acetyl-L-isoleucine-N'-benzylamide | Heating with benzylamine, neat or in a high-boiling solvent. |
| Piperidine | N-(N-Acetyl-L-isoleucinyl)piperidine | Refluxing with piperidine. |
It is important to note that while direct aminolysis is feasible, modern synthetic methods often employ catalysts or activating agents to achieve higher yields and milder reaction conditions.
Acyl Transfer Reactions
Acyl transfer reactions involving this compound are fundamental transformations that can lead to a variety of new derivatives. These reactions involve the transfer of the N-acetyl-L-isoleucyl group from the ethyl ester to another nucleophile.
One common example of an acyl transfer reaction is transesterification, where the ethyl group of the ester is exchanged for a different alkyl or aryl group. This is typically achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) and an acid catalyst would result in the formation of N-Acetyl-L-isoleucine methyl ester.
Another significant acyl transfer reaction is the conversion of the ester to other functionalities. While direct transamidation (the reaction of an ester with an amide) is a less common transformation, recent advances in catalysis have enabled such reactions under specific conditions. These methods often utilize transition-metal catalysts or organocatalysts to facilitate the acyl exchange.
The study of acyl migration, where the acetyl group on the nitrogen atom could potentially migrate to a hydroxyl group if one were present on a derivatized side chain, is also an area of interest in understanding the stability and reactivity of such molecules. acs.orgnih.gov
Functional Group Interconversions on the Ester Moiety
The ester group of this compound is a prime target for various functional group interconversions, significantly broadening the scope of accessible derivatives.
Reduction to N-Acetyl-L-isoleucinol:
A key transformation is the reduction of the ethyl ester to a primary alcohol, yielding N-Acetyl-L-isoleucinol. This is a valuable synthetic intermediate with a free hydroxyl group that can be further functionalized. The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). orgsyn.orgharvard.edu The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The strong nucleophilic hydride from LiAlH₄ attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to the corresponding alkoxide, which upon acidic workup, yields the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters to alcohols under standard conditions.
Table 2: Reduction of this compound
| Reducing Agent | Product | Typical Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | N-Acetyl-L-isoleucinol | Anhydrous THF or diethyl ether, followed by aqueous workup. |
Hydrolysis to N-Acetyl-L-isoleucine:
The ester can be hydrolyzed back to the corresponding carboxylic acid, N-Acetyl-L-isoleucine. This reaction can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis: Heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., dilute HCl or H₂SO₄) will drive the equilibrium towards the formation of the carboxylic acid and ethanol. This reaction is reversible.
Base-catalyzed hydrolysis (Saponification): This is an irreversible process where the ester is heated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction yields the carboxylate salt (e.g., sodium N-acetyl-L-isoleucinate) and ethanol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid, N-Acetyl-L-isoleucine.
Sophisticated Spectroscopic and Chromatographic Characterization of N Acetyl L Isoleucine Ethyl Ester
Advanced Chromatographic Techniques for Separation
Chromatographic methods are fundamental for the separation and purification of N-Acetyl-L-isoleucine ethyl ester from complex mixtures and for the resolution of its stereoisomers.
Gas Chromatography (GC) Methodologies for Enantiomer and Diastereomer Resolution
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. For amino acid derivatives like this compound, derivatization is a necessary step to increase volatility. sigmaaldrich.comnist.gov Common derivatization strategies include esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.comnist.gov For instance, a two-step process involving methylation and subsequent acetylation can be employed. sigmaaldrich.com
The separation of enantiomers and diastereomers, which is crucial for isoleucine derivatives due to its two chiral centers, is achieved using chiral stationary phases. sigmaaldrich.comnih.govresearchgate.net These phases, such as those based on cyclodextrins, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. nih.govmdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced resolution and is particularly suitable for complex samples. nih.gov This technique has been successfully used for the resolution of N-trifluoroacetyl-O-methyl ester derivatives of various amino acids, including isoleucine. nih.gov
High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Chiral Separations
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The analytical purity of the compound can be readily assessed using reversed-phase HPLC, often with UV detection. nih.govmdpi.com
For chiral separations, HPLC offers two main approaches: direct and indirect. The direct method employs chiral stationary phases (CSPs) that can resolve the enantiomers without prior derivatization. sigmaaldrich.comsigmaaldrich.comnih.gov Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, have shown success in resolving underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com N-acetylation of amino acids can enhance their solubility and selectivity on certain CHIROBIOTIC phases. sigmaaldrich.com
The indirect method involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govcapes.gov.br Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) are used for this purpose. nih.gov The choice of mobile phase, including its pH and organic modifier concentration, significantly impacts the retention and resolution of the enantiomers. nih.govnih.gov
Below is an interactive table summarizing typical HPLC conditions for amino acid derivative separations:
| Parameter | Condition 1 | Condition 2 |
| Column | CLC-C18 nih.gov | COSMOSIL 3PBr jst.go.jp |
| Mobile Phase | Gradient of phosphate (B84403) buffer (pH 7.4) and acetonitrile (B52724) nih.gov | Gradient of methanol (B129727) and water with 0.1% formic acid jst.go.jp |
| Detection | UV at 225 nm nih.gov | UV at 340 nm jst.go.jp |
| Flow Rate | Not specified | 0.4 mL/min jst.go.jp |
| Temperature | Room temperature nih.gov | 40 °C jst.go.jp |
Integration with Mass Spectrometry (MS) for Advanced Structural Elucidation
The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the definitive identification and structural elucidation of separated compounds. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are extensively used in the analysis of amino acid derivatives. google.comcat-online.com
In GC-MS, the mass spectrometer provides detailed information about the fragmentation patterns of the derivatized this compound, which aids in its structural confirmation. google.com This is particularly useful in distinguishing between isomers. google.com
LC-MS and its tandem version, LC-MS/MS, are invaluable for analyzing N-acetylated amino acids. nih.govresearchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique used for these analyses. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ions ([M+H]+) reveal characteristic fragmentation patterns, such as the loss of water (H₂O) and ketene (B1206846) (C₂H₂O), which are indicative of N-acetyl amino acids. nih.govresearchgate.net Furthermore, specific fragment ions can help differentiate between Nα-acetyl and side-chain acetyl isomers. nih.govresearchgate.net Advanced MS techniques like electron-activated dissociation (EAD) can even differentiate between leucine (B10760876) and isoleucine residues within peptides by generating specific fragment ions. sciex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹³C NMR spectroscopy of L-isoleucine shows distinct signals for each of its six carbon atoms. hmdb.ca The chemical shifts of these carbons would be altered upon N-acetylation and ethyl esterification, providing clear evidence of these modifications. The presence of chiral shift reagents can be used to differentiate between enantiomers in NMR. researchgate.net
The following table shows the experimental ¹³C NMR chemical shifts for L-isoleucine in D₂O, which serve as a reference for interpreting the spectrum of its N-acetyl ethyl ester derivative.
| Atom | Chemical Shift (ppm) |
| Cα | ~61 |
| Cβ | ~38 |
| Cγ | ~26 |
| Cγ' | ~16 |
| Cδ | ~12 |
| COOH | ~177 |
Note: The exact chemical shifts for this compound will differ due to the acetyl and ethyl groups.
Vibrational Spectroscopy (IR, Raman, VCD) for Molecular Structure and Chirality Investigations
Vibrational spectroscopy techniques, including infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within this compound.
Infrared (IR) spectroscopy is sensitive to polar functional groups and would show characteristic absorption bands for the amide group (N-H stretch, C=O stretch), the ester group (C=O stretch, C-O stretch), and the alkyl backbone of the molecule.
Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It can be used to characterize the vibrational modes of amino acids and their derivatives. researchgate.netacs.orgoulu.fiarxiv.org The "fingerprint region" of the Raman spectrum contains a wealth of structural information. researchgate.net For instance, the Raman spectra of Nγ-acetyl-L-2,4-diaminobutyric acid show intense peaks in both the high-wavenumber and fingerprint regions. researchgate.net
Vibrational Circular Dichroism (VCD) is a powerful technique for investigating the chirality of molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer and provides detailed information about its absolute configuration and conformational properties.
Isotope Ratio Mass Spectrometry (IRMS) for Positional Isotope Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a sample. When coupled with gas chromatography (GC-C-IRMS), it allows for the determination of the isotopic composition of individual compounds in a mixture. alexandraatleephillips.comnih.gov
For this compound, derivatization is required for GC analysis, and the isotopic contribution of the derivatizing agent must be accounted for. alexandraatleephillips.comnih.gov A novel derivatization procedure, N-acetyl methyl (NACME) esterification, has been developed to improve the accuracy of δ¹³C value determination in amino acids. nih.gov
Positional Isotope Analysis (PSIA) provides even more detailed information by determining the isotopic composition at specific atomic positions within a molecule. nasa.govnih.govosti.gov This is typically achieved by analyzing the isotopic ratios of specific fragment ions generated in the mass spectrometer. nasa.govnih.gov This advanced technique can provide insights into the biosynthetic pathways and geochemical history of the molecule. nasa.govosti.govnih.gov For example, PSIA of amino acids from meteorites has been used to test hypotheses about abiotic synthesis. nasa.gov
Carbon Isotope Profiling of Derivatized Amino Acids
The precise determination of carbon isotope ratios (¹³C/¹²C) in amino acids like L-isoleucine requires derivatization to enhance volatility for gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). N-acetylation followed by esterification is a common and effective derivatization strategy. alexandraatleephillips.comresearchgate.net The N-acetyl ethyl ester derivative of L-isoleucine introduces additional carbon atoms, which must be accounted for in the final isotope ratio calculation. wvu.edu
The derivatization process itself can introduce isotopic fractionation, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netwvu.edu This effect must be quantified and corrected for to ensure the accuracy of the final δ¹³C values. Studies on related N-acetylated amino acid esters have shown that the KIE is reproducible and can be reliably corrected for. researchgate.net For instance, the mean KIE for N-acetyl methyl esters (NACME) was found to be 1.036. researchgate.net
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (Ester) | ~170-175 |
| Carbonyl (Amide) | ~170-175 |
| α-Carbon | ~55-65 |
| β-Carbon | ~35-45 |
| γ-Carbon | ~25-35 |
| γ'-Carbon | ~10-20 |
| δ-Carbon | ~10-15 |
| Ethyl -CH₂- | ~60-70 |
| Ethyl -CH₃ | ~10-15 |
| Acetyl -CH₃ | ~20-25 |
Note: These are predicted values based on known shifts for similar compounds and are subject to solvent and other experimental conditions.
The use of chiral NMR shift reagents, such as europium(III) complexes, can be employed to distinguish between enantiomers and provide further structural confirmation. researchgate.net
Nitrogen Isotope Fractionation Studies
Similar to carbon, the nitrogen isotope ratio (¹⁵N/¹⁴N) provides valuable information about the origin and metabolic history of amino acids. The analysis of nitrogen isotopes in N-acetylated amino acid esters by GC-IRMS is a well-established technique. thermofisher.com A significant advantage of nitrogen isotope analysis is that the derivatization process (N-acetylation and esterification) does not introduce any additional nitrogen atoms, thus simplifying the interpretation of the data. However, isotopic fractionation can still occur during the derivatization process and must be considered. alexandraatleephillips.com
Studies have shown that different derivatization methods can lead to varying degrees of nitrogen isotope fractionation. alexandraatleephillips.com For instance, N-pivaloyl isopropyl esters have been recommended for ¹⁵N analysis. alexandraatleephillips.com The analysis of N-acetyl O-propyl amino acid esters has also been demonstrated to be a robust method for determining ¹⁵N/¹⁴N ratios. thermofisher.com The combustion of amino acids can also lead to nitrogen isotope fractionation, with the δ¹⁵N values of isoleucine becoming more positive after prolonged heating. researchgate.net
¹⁵N NMR spectroscopy offers a direct, non-destructive method for studying the nitrogen environment within the molecule. nih.gov The chemical shift of the nitrogen atom in the amide group of this compound is expected to be in the range typical for secondary amides, which is approximately 110-160 ppm relative to nitromethane. researchgate.netscience-and-fun.de The precise chemical shift can be influenced by solvent and temperature. nih.govresearchgate.net In amino acids, the typical range for the nitrogen chemical shift is between 40 and 50 ppm. nih.gov The N-acetylation would shift this value downfield. researchgate.netacs.org
Table 2: Expected ¹⁵N NMR Chemical Shift for this compound
| Nitrogen Atom | Expected Chemical Shift (ppm) |
| Amide Nitrogen | ~110-160 |
Note: The chemical shift is referenced to nitromethane. Conversion from other standards, such as liquid ammonia (B1221849), is necessary for comparison. science-and-fun.de
Kinetic Spectrophotometric Analysis of Related N-acetylated Compounds
Kinetic spectrophotometric analysis is a valuable technique for studying the rates of reactions involving N-acetylated compounds. While specific kinetic data for this compound is not extensively documented, studies on related N-acetylated amino acid esters and other N-acetylated compounds provide a framework for understanding its potential reactivity.
For example, the N-acetylation of various carcinogens by N-acetyltransferase enzymes has been studied using spectrophotometric methods, monitoring the formation of the acetylated product over time. nih.gov Similarly, the hydrolysis of N-acetyl-L-cysteine ethyl ester (NACET) has been investigated using flow injection analysis with spectrophotometric detection. mdpi.com These studies often rely on the change in absorbance of a chromophoric species that reacts with the analyte or a product of its reaction.
UV-Vis spectroscopy can also be used to characterize N-acetylated amino acids. N-acetyl-L-tyrosine ethyl ester, for instance, shows characteristic UV absorption spectra that are sensitive to its environment, such as the presence of cations. researchgate.net Although this compound does not possess a strongly absorbing chromophore in the standard UV-Vis range, its reactions could be monitored if they involve a chromophoric reagent or produce a chromophoric product. For instance, the reduction of a Cu(II)-ligand complex to a chromophoric Cu(I)-ligand complex by a thiol-containing N-acetylated ester has been used for its quantification. mdpi.com
Kinetic studies on the conversion of α-amino acid ester prodrugs, which are structurally related to this compound, have been performed to understand their activation mechanisms under physiological conditions. nih.gov These studies often employ HPLC with UV detection to monitor the concentrations of the reactant and products over time, allowing for the determination of reaction rate constants. nih.govnih.gov
Computational and Theoretical Investigations of N Acetyl L Isoleucine Ethyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule. Methods like the Atoms-in-Molecules (AIM) theory can be applied to the electron density obtained from quantum calculations to characterize chemical bonds and non-covalent interactions. conicet.gov.ar For the model compound N-acetyl-L-isoleucine-N-methylamide, the topological properties of the electron density, ρ(r), are used to analyze bond critical points (BCPs). The sign of the Laplacian of the electron density, ∇²ρ(r), at a BCP indicates whether charge is locally concentrated (∇²ρ(r) < 0), typical of covalent bonds, or depleted (∇²ρ(r) > 0), characteristic of closed-shell interactions like hydrogen bonds and van der Waals forces. conicet.gov.ar
The ellipticity of a bond, which measures the deviation of the electron density from cylindrical symmetry, can provide insight into the π-character or instability of a chemical bond. conicet.gov.ar Such analyses are critical for determining the nature of intramolecular hydrogen bonds that stabilize certain conformations and for predicting sites of electrophilic or nucleophilic attack, thereby outlining the molecule's reactivity. Similar principles would govern the electronic structure of N-Acetyl-L-isoleucine ethyl ester, with the ester group influencing the local electron density distribution.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is essential for understanding the three-dimensional structures a flexible molecule like this compound can adopt. This analysis involves mapping the potential energy surface (PES), a multidimensional surface that represents the molecule's potential energy as a function of its geometric coordinates. libretexts.org Minima on the PES correspond to stable conformations, while saddle points represent the transition states between them. libretexts.org For complex molecules, the PES can be intricate, revealing numerous stable conformers and the energy barriers for interconversion. researchgate.netnih.gov
For the analogous N-acetyl-L-isoleucine-N-methylamide, a multidimensional conformational analysis predicted a total of 81 possible structures, from which 53 relaxed, stable structures were identified. conicet.gov.ar The low energy gaps between these conformations suggest that the molecule is flexible and can easily interconvert between different shapes. conicet.gov.ar
Ab initio and Density Functional Theory (DFT) are the primary methods for performing high-accuracy conformational analyses. Ab initio methods, such as Hartree-Fock (RHF), derive their results from first principles without using experimental data. researchgate.netnih.gov DFT methods, like the popular B3LYP functional, incorporate electron correlation effects and offer a good balance between computational cost and accuracy, making them suitable for studying larger molecules. conicet.gov.arnih.gov
In the study of N-acetyl-L-isoleucine-N-methylamide, calculations were performed at the DFT (B3LYP/6-31G(d)) level of theory to optimize the geometries of the various conformers. conicet.gov.ar This level of theory has been shown to be effective for exploring the full conformational space of acetylated amino acid amides. nih.gov The results indicated that conformations corresponding to the ɣL(C7) and βL(C5) forms of the peptide backbone are the most stable in the gas phase. conicet.gov.ar
Table 1: Relative Energies of Selected Conformations for N-acetyl-L-isoleucine-N-methylamide (Gas Phase, B3LYP/6-31G(d)) (Note: This data is for the N-methylamide analogue and serves as a model for the ethyl ester.)
| Conformation | Relative Energy (kcal/mol) |
| ɣL(C7) | 0.00 |
| βL(C5) | 0.25 |
| ɣD(C7ax) | 2.50 |
| αD(αleft) | 3.10 |
| αL(αright) | 4.50 |
This interactive table is based on data reported for low-energy conformations of the model compound. conicet.gov.ar
Computational studies have shown that even non-polar side chains can interact with the peptide backbone so significantly that they can destabilize what would otherwise be a stable conformation. researchgate.net In N-acetyl-L-isoleucine-N-methylamide, these side-chain/backbone interactions are crucial for stabilizing the molecule's low-energy conformations. researchgate.net The branched structure of the isoleucine side chain is known to form clusters that effectively shield the underlying peptide backbone from solvent, contributing to the stability of protein cores. nih.gov This inherent tendency for interaction dictates the accessible regions of the Ramachandran map for the isoleucine residue. conicet.gov.ar
Molecular Dynamics Simulations for Solution-State Behavior and Intermolecular Interactions
While gas-phase calculations provide a fundamental understanding of intramolecular forces, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in solution. MD simulations track the positions and velocities of atoms over time, providing insights into dynamic processes and intermolecular interactions with solvent molecules.
To account for solvent effects in quantum chemical calculations, continuum models like the Isodensity Polarizable Continuum Model (IPCM) can be used. conicet.gov.ar In studies of the N-methylamide analogue, the effects of water, acetonitrile (B52724), and chloroform (B151607) were modeled using IPCM. This approach defines the solute cavity based on an electron isodensity surface, offering a more advanced treatment than models based on fixed van der Waals radii. conicet.gov.ar Experimental studies on L-isoleucine in aqueous solutions show that strong intermolecular interactions occur between the solute and solvent molecules, which can be investigated through properties like ultrasonic velocity and density. banglajol.inforesearchgate.net These studies highlight significant ion-solvent and hydrophobic-hydrophilic interactions that lead to the reformation of the water structure around the amino acid. banglajol.inforesearchgate.net MD simulations of this compound would similarly elucidate how the molecule interacts with water and how it influences the local solvent structure.
Computational Modeling of Chiral Recognition Mechanisms
For instance, the formation of a complex between a chiral molecule and an analyte can be modeled to determine the geometry and binding energies. In a study of a different acetylated amino acid ester (N-acetyl-L-tyrosine ethyl ester), DFT calculations with the B3LYP functional were used to determine the geometry of its complex with another molecule. nih.gov By calculating and comparing the Gibbs free energy of complexation for diastereomeric complexes (i.e., the chiral selector with the R-enantiomer vs. the S-enantiomer), one can predict which enantiomer will bind more strongly. This energy difference is the basis for chiral separation. Such a computational strategy could be directly applied to model how this compound interacts with other chiral molecules, providing a theoretical foundation for its potential use as a chiral selector or for understanding its interactions in a chiral biological environment.
Biocatalytic and Enzymatic Interactions of N Acetyl L Isoleucine Ethyl Ester
Substrate Specificity in Enzyme-Catalyzed Reactions
The specificity of enzymes for their substrates is a cornerstone of biocatalysis. N-Acetyl-L-isoleucine ethyl ester and related compounds have been instrumental in probing the substrate preferences of various enzymes.
Aminoacylase (B1246476) Activity on N-Acetyl Amino Acid Esters
Aminoacylases are enzymes that catalyze the hydrolysis of N-acyl-L-amino acids to produce an L-amino acid and a carboxylate. wikipedia.org These enzymes exhibit broad substrate specificity, particularly for N-acylated nonpolar amino acids. For instance, an aminoacylase from the hyperthermophilic archaeon Pyrococcus furiosus has been shown to hydrolyze N-acetylated amino acids such as methionine, alanine, valine, and leucine (B10760876). nih.gov The investigation of N-acetyl amino acid esters, including the ethyl ester of N-acetyl-L-isoleucine, is crucial in understanding the metabolic roles of these enzymes, which are believed to be involved in the catabolism of protein growth substrates. nih.gov
The study of aminoacylase activity on various N-acetyl amino acid esters helps to delineate the structural requirements for substrate binding and catalysis. This knowledge is vital for the industrial application of aminoacylases in the production of enantiomerically pure L-amino acids. wikipedia.org
Transesterification by Hydrolases (e.g., Subtilisin)
Hydrolases, such as subtilisin, can catalyze transesterification reactions in non-aqueous environments. These reactions involve the transfer of an acyl group from an ester to an alcohol. N-Acetyl-L-phenylalanine ethyl ester has been used as a model substrate to study the transesterification activity of subtilisin Carlsberg with various alcohols. researchgate.net The reactivity in these reactions is influenced by the nature of the alcohol and the solvent. researchgate.net While direct studies on this compound are not as prevalent, the principles derived from similar substrates like N-acetyl-L-phenylalanine ethyl ester are applicable. These studies are significant for understanding how enzyme activity and stability can be modulated in organic solvents, which is essential for synthetic applications.
Investigation of Fundamental Metabolic Pathways via Chemical Probes
N-acetylated amino acids are involved in several metabolic processes, including the regulation of the urea (B33335) cycle and protein degradation. mdpi.com N-acetyl-L-glutamate, for example, is an allosteric activator of a key enzyme in the urea cycle. wikipedia.org While N-Acetyl-L-isoleucine itself is not a direct regulator, its metabolism is linked to pathways involving N-acetylated amino acids. The study of compounds like this compound can provide insights into the enzymes and pathways that process these modified amino acids. In some metabolic disorders, such as acylase I deficiency, excessive amounts of various N-acetyl amino acids, including N-acetylisoleucine, are detected in urine, highlighting their role in metabolic balance.
Mechanistic Elucidation of Enzyme Action through this compound Analogs
Analogs of this compound are valuable tools for understanding enzyme mechanisms. By systematically altering the structure of the substrate, researchers can identify key functional groups and structural features required for binding and catalysis. For example, substrate-product analogues have been designed to inhibit isoleucine 2-epimerase, an enzyme involved in the biosynthesis of branched-chain D-amino acids. nih.gov These studies reveal the steric and electronic requirements of the enzyme's active site. nih.gov While not directly involving the ethyl ester, the principles of using substrate analogs to probe enzyme mechanisms are broadly applicable and highlight the importance of such compounds in enzymology.
Chiral Resolution of Racemic Mixtures via Enzymatic Processes
Enzymes are widely used for the kinetic resolution of racemic mixtures due to their high enantioselectivity. Aminoacylases, for instance, are specific for N-acyl-L-amino acids and can be used to separate a racemic mixture by selectively hydrolyzing the L-enantiomer, leaving the unreacted N-acyl-D-amino acid. wikipedia.org This process is a well-established industrial method for producing optically pure amino acids. nih.gov
Lipases are another class of enzymes used in chiral resolutions. They can catalyze the enantioselective acylation or deacylation of racemic alcohols and amines. For instance, lipases have been employed in the kinetic resolution of racemic N-acetyl phenylalanine and its analogues through interesterification. researchgate.net Similarly, the enzymatic resolution of racemic isoleucine mixtures has been achieved using the N-acetyl derivatives, allowing for the separation of all isomeric forms. researchgate.net
Methanolysis Catalyzed by Biological Macromolecules
Biological macromolecules other than enzymes can also exhibit catalytic activity. Cyclosophoraoses, which are cyclic-(1→2)-β-D-glucans, have been shown to catalyze the methanolysis of ethyl esters of N-acetyl amino acids. nih.gov In a study, these molecules significantly enhanced the rate of methanolysis of N-acetyl-L-tyrosine ethyl ester. nih.gov The catalytic efficiency was found to be dependent on the hydrophobicity of the solvent. nih.gov This demonstrates that non-protein biological macromolecules can play a role in catalyzing reactions of N-acetyl amino acid esters, expanding the scope of biocatalysis beyond traditional enzymes.
Exploration of Stereochemical Purity and Chiral Properties of N Acetyl L Isoleucine Ethyl Ester
Racemization Studies in Peptide Synthesis Model Systems
The synthesis of peptides is susceptible to racemization, particularly at the α-carbon of the activated amino acid residue. The coupling of an N-acetylated amino acid to an amino acid ester serves as a valuable model to investigate this phenomenon. Specifically, the coupling of acetyl-L-isoleucine to glycine (B1666218) ethyl ester has been utilized to study the influence of various factors on the extent of racemization. rsc.org
In this model system, the racemization of the L-isoleucine moiety leads to the formation of its diastereomer, D-alloisoleucine. The extent of racemization is quantified by measuring the percentage of alloisoleucine relative to the total amount of isoleucine and alloisoleucine. rsc.org This model is particularly informative for studying racemization that proceeds through an azlactone (or oxazolinone) intermediate, which is a common pathway. rsc.org The acetyl group is considered to have a moderate influence on the formation of this intermediate. rsc.org
Research has shown that the conditions of the coupling reaction significantly impact the degree of racemization. Factors such as the choice of solvent, the type of coupling reagent, and the nature of the tertiary amine used as a base play a critical role. rsc.org For instance, studies have compared the extent of racemization when using different coupling reagents and bases in various solvents.
Table 1: Extent of Racemization in the Coupling of Acetyl-L-isoleucine and Glycine Ethyl Ester Under Various Conditions
| Coupling Reagent | Solvent | Tertiary Amine | Extent of Racemization (%)* | Source |
|---|---|---|---|---|
| Dicyclohexylcarbodi-imide | Chloroform (B151607) | Triethylamine (B128534) | 9 | rsc.org |
| Dicyclohexylcarbodi-imide | Chloroform | NN-Di-isopropylethylamine | 10 | rsc.org |
| Dicyclohexylcarbodi-imide | Dimethylformamide | Triethylamine | 37 | rsc.org |
| Dicyclohexylcarbodi-imide | Dimethylformamide | NN-Di-isopropylethylamine | 25 | rsc.org |
| N-Ethyl-5-phenylisoxazolium-3'-sulphonate | Acetonitrile (B52724) | Triethylamine | 20 | rsc.org |
| N-Ethyl-5-phenylisoxazolium-3'-sulphonate | Acetonitrile | NN-Di-isopropylethylamine | 12 | rsc.org |
*Racemization is expressed as 100 x alloisoleucine / (isoleucine + alloisoleucine). rsc.org
Diastereomer and Enantiomer Separation Strategies
Isoleucine contains two chiral centers, resulting in four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. The separation of these stereoisomers, often after conversion to derivatives like N-Acetyl-L-isoleucine ethyl ester, is a significant analytical challenge. nih.gov Effective separation strategies typically involve high-performance liquid chromatography (HPLC) combined with chiral recognition techniques. nih.govjst.go.jp
One primary strategy is the use of chiral derivatizing agents (CDAs) to convert the enantiomers and diastereomers into diastereomeric derivatives that can be separated on standard reversed-phase HPLC columns. nih.govnih.gov Another approach is the direct separation of the underivatized or derivatized stereoisomers on a chiral stationary phase (CSP). sigmaaldrich.com
The choice of chromatographic column is critical. While standard C18 columns can separate many derivatized amino acid stereoisomers, the specific isomers of isoleucine can be particularly difficult. nih.govjst.go.jp Researchers have found that specialized columns, such as those packed with pentabromobenzyl-modified silica (B1680970) gel (PBr column), can achieve the separation of all four isoleucine stereoisomers after derivatization. nih.govjst.go.jp
Impact of Chiral Derivatizing Agents on Analytical Resolution
Chiral derivatizing agents (CDAs) are instrumental in the analytical resolution of stereoisomers by HPLC. These reagents react with the amino group of isoleucine (or its ester) to form diastereomers with different physicochemical properties, allowing for their separation on achiral stationary phases. jst.go.jpnih.gov The choice of CDA significantly affects the resolution, sensitivity, and reliability of the analysis. nih.gov
Several types of CDAs have been employed for the analysis of amino acid stereoisomers, including those applicable to isoleucine derivatives:
Marfey's Reagent (FDAA): Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is a widely used CDA that generally provides high enantioselectivity. nih.gov
GITC: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate is another effective agent. nih.gov
S-NIFE: (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester has been shown to be particularly effective for separating certain stereoisomers. nih.gov
L-FDVDA: A novel reagent, 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide, has been developed specifically for the challenging separation of isoleucine stereoisomers when used in conjunction with a PBr column. nih.govjst.go.jp
The effectiveness of a CDA depends on the specific stereoisomers being analyzed. For example, while FDAA is generally highly selective, it may show poor selectivity for certain isomers, necessitating the use of a different agent like S-NIFE or the more specialized L-FDVDA for a successful separation. jst.go.jpnih.gov
Table 2: Chiral Derivatizing Agents (CDAs) for Amino Acid Stereoisomer Analysis
| CDA Abbreviation | Full Name | Key Characteristics | Source |
|---|---|---|---|
| FDAA (Marfey's Reagent) | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | Widely used, generally high enantioselectivity but can have low sensitivity. | nih.gov |
| GITC | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Used for creating diastereomers for reversed-phase HPLC separation. | nih.gov |
| S-NIFE | (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | Effective for separating stereoisomers where other agents may fail. | nih.gov |
| L-FDVDA | 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide | Specifically developed for resolving all four isoleucine stereoisomers. | nih.govjst.go.jp |
| OPA-IBLC | o-phthalaldehyde/isobutyryl-L-cysteine | A combination reagent system for derivatizing primary amines. | nih.gov |
Chiral Recognition Phenomena in Chromatographic Systems
Chiral recognition is the process by which a chiral environment can differentiate between enantiomers, leading to their separation. In chromatography, this is achieved either by using a chiral stationary phase (CSP) or a chiral mobile phase additive. For compounds like this compound, these systems rely on the formation of transient, diastereomeric complexes between the analyte and the chiral selector. wiley.com
Chiral Stationary Phases (CSPs): These are column packing materials that are themselves chiral.
Ligand-Exchange Chromatography: Stationary phases like L-isoleucine-type chiral-ligand-exchange stationary phase (EILE) can be used to separate underivatized amino acid enantiomers. nih.gov In this system, a metal ion, typically Cu(II), is added to the mobile phase. It forms ternary diastereomeric complexes with the chiral selector on the stationary phase and the analyte enantiomers. The differing stability of these complexes leads to different retention times and, thus, separation. nih.gov
Macrocyclic Glycopeptide Phases: CSPs such as CHIROBIOTIC T and R are based on macrocyclic glycopeptides. sigmaaldrich.com They offer a complex chiral surface with multiple sites for hydrogen bonding, π-π interactions, and steric hindrance. The toroidal shape of the cyclodextrin (B1172386) components creates an apolar cavity and a chiral rim of hydroxyl groups, allowing for differential interactions with enantiomers. sigmaaldrich.com
Chiral Ionic Liquids (CILs): These are a newer class of materials used for chiral recognition. CILs derived from amino acid esters can be used as chiral selectors. wiley.com They can function as a distinct stationary phase in gas chromatography or as an additive in HPLC. The separation mechanism involves differences in the diastereomeric interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the CIL and the enantiomers of the analyte. wiley.com The ability of an L-alanine-based ionic liquid to differentiate between enantiomers has been demonstrated, highlighting the potential of this approach. wiley.com
Diverse Applications of N Acetyl L Isoleucine Ethyl Ester in Chemical Biology and Materials Science Research
Role as a Chiral Building Block in Complex Organic Synthesis
The inherent chirality of N-Acetyl-L-isoleucine ethyl ester, derived from the natural L-isoleucine, makes it a valuable chiral building block, or synthon, in asymmetric synthesis. The N-acetyl and ethyl ester groups serve as protecting groups for the amine and carboxylic acid functionalities, respectively. This protection allows chemists to perform reactions on other parts of a molecule without affecting the amino acid core. Once the desired transformations are complete, these protecting groups can be removed to reveal the original functionalities.
While direct examples for the ethyl ester are not extensively documented in broad literature, the principle is well-established with closely related compounds. For instance, the analogous N-Acetyl-L-isoleucine methyl ester is utilized as a foundational component in the synthesis of various pharmaceuticals. chemimpex.com It is particularly valuable in the creation of peptide-based drugs, where maintaining precise stereochemistry is critical for therapeutic efficacy. chemimpex.com The ethyl ester derivative is expected to perform a similar role, offering a chemically stable and reactive unit that can be incorporated into larger, more complex bioactive molecules. The presence of the defined stereocenters from the isoleucine core helps guide the formation of new stereocenters in the target molecule, a fundamental principle of stereoselective synthesis.
Utilization in Model Systems for Biochemical Pathway Studies
N-acylated amino acids (NAAAs) and their esters are instrumental in the study of metabolic pathways. mdpi.comnih.gov The parent compound, N-Acetyl-L-isoleucine , has been identified at elevated levels in the urine of patients with metabolic disorders such as maple syrup urine disease (MSUD). This disease involves a deficiency in the degradation of branched-chain amino acids, making N-acetylated forms important biomarkers for studying disease pathology. nih.gov
Esters of N-acetylated amino acids serve as useful model substrates to probe these pathways. By introducing an esterified form like this compound into a biological system, researchers can track its uptake, transport, and hydrolysis by enzymes such as esterases and amidases. This provides insights into the kinetics and specificity of enzymes involved in amino acid metabolism. hmdb.ca For example, a study using the related compound N-acetyl-L-norvaline methyl ester demonstrated how such non-specific substrates could be used to investigate the complex kinetics of enzyme activation, in this case for the protease trypsin. nih.gov These model systems are crucial for understanding both normal metabolic function and the dysregulation that occurs in metabolic diseases.
Probing Protein Synthesis and Enzyme Activity at a Fundamental Level
The modification of amino acids, such as through N-acetylation and C-terminal esterification, creates valuable chemical probes for investigating the fundamental processes of protein synthesis and enzyme function. This compound can be used as a substrate to identify and characterize the activity of specific proteases and esterases. scientificlabs.co.uk
Research on the closely related N-Acetyl-L-tyrosine ethyl ester shows its application as a substrate to screen for the activity of enzymes like subtilisin. scientificlabs.co.uk In such assays, the enzyme cleaves the ester bond, releasing a product that can be quantified to determine the enzyme's activity and specificity. Similarly, this compound can be used to map the active sites of enzymes and to screen for potential inhibitors.
Furthermore, the methyl ester analog is explicitly mentioned for its use in research on protein synthesis and enzyme activity, providing insights into cellular functions. chemimpex.com The incorporation of modified or isotopically labeled amino acid precursors is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy to study protein structure and dynamics. For instance, a synthesized 13C-labeled isoleucine precursor was successfully incorporated into a protein to probe side-chain interactions and ligand binding, demonstrating the utility of such derivatives as sensitive reporters of molecular events. nih.gov
Application in Organocatalysis and Asymmetric Synthesis
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, offering a powerful alternative to metal-based catalysts or enzymes. Chiral amino acids and their derivatives, most notably proline , are cornerstone organocatalysts. nih.gov They are used in a wide array of transformations, including aldol (B89426) and Mannich reactions, to produce enantiomerically enriched products. nih.gov
The general principle involves the formation of a transient, reactive intermediate (such as an enamine or iminium ion) between the catalyst and a substrate. The chiral environment provided by the catalyst then directs the approach of the second reactant, leading to the preferential formation of one stereoisomer. While the structural motif of this compound, a protected chiral amino acid, makes it a plausible candidate for roles in organocatalysis, its specific application as a catalyst is not prominently featured in the reviewed scientific literature. The field extensively utilizes simpler derivatives, suggesting that the bulk or electronic properties of the N-acetyl and ethyl ester groups may not be optimal for the most common organocatalytic cycles.
Contribution to Flavor and Aroma Compound Research in Fermentation Studies
One of the most significant areas of research involving this compound is in the science of flavor and aroma. During the fermentation of alcoholic beverages like beer, yeast metabolizes sugars and amino acids from the wort to produce ethanol (B145695), carbon dioxide, and a complex array of flavor-active compounds. abgbrew.com Among the most important of these are esters, which are largely responsible for the desirable fruity and floral notes in the final product. nih.govnih.gov
Ethyl esters are formed by the enzymatic condensation of ethanol (which is abundant during fermentation) with an acyl-CoA molecule. nih.gov The acyl-CoA precursors are derived from fatty acid metabolism or the catabolism of amino acids. L-isoleucine, through the Ehrlich pathway, is converted into active amyl alcohol, which can then be esterified to form acetate (B1210297) esters. Concurrently, the metabolic pathways that process amino acids and sugars generate various acyl-CoAs that can be esterified with ethanol to produce ethyl esters. abgbrew.comsourbeerblog.com
| Fermentation Parameter | Effect on Ethyl Ester Production | Reference |
|---|---|---|
| Higher Temperature | Increased production (e.g., ethyl octanoate, ethyl decanoate) | nih.gov |
| Unsaturated Fatty Acid Content | General decrease in production | nih.gov |
| L-leucine Supplementation | Significant increase in total ethyl esters | sandiego.edu |
| Low Oxygenation | Increased production due to excess acetyl-CoA | sourbeerblog.com |
Future Research Trajectories and Emerging Paradigms for N Acetyl L Isoleucine Ethyl Ester
Development of Novel Sustainable Synthetic Routes
The pursuit of environmentally friendly and efficient methods for synthesizing N-Acetyl-L-isoleucine ethyl ester is a primary focus for future research. Greener alternatives to traditional chemical syntheses, which often rely on harsh reagents and complex protection-deprotection steps, are highly sought after. nih.gov
One promising approach is the use of orthoesters, such as triethyl orthoacetate (TEOA), which can achieve both N-acetylation and esterification in a single step under neutral conditions. nih.gov Research has shown that TEOA can be more effective than triethyl orthoformate (TEOF) for this type of transformation. nih.gov A key finding is that for some amino acids, only one equivalent of TEOA is needed to produce the corresponding N-acetyl ethyl ester in good yield, suggesting a highly efficient reaction mechanism. nih.gov
Enzymatic and chemoenzymatic methods represent another significant frontier in the sustainable synthesis of this compound. nih.govnih.gov Biocatalysis, utilizing enzymes like lipases and proteases, offers high stereoselectivity and milder reaction conditions. nih.govnih.govwikipedia.org Lipase-catalyzed synthesis, in particular, has been successfully employed for producing various amino acid esters, including those of N-acyl amino acids. nih.govmdpi.comresearchgate.netrsc.orgresearchgate.net These enzymatic strategies often involve reactions in organic media or solvent-free systems to shift the reaction equilibrium towards synthesis. rsc.orgvedeqsa.com Future work will likely focus on discovering and engineering novel enzymes with enhanced stability and broader substrate specificity to improve yields and make the processes more economically viable for industrial applications. nih.gov
The table below summarizes potential sustainable synthetic routes for this compound.
| Synthesis Route | Key Features | Potential Advantages |
| Orthoester Chemistry | Concurrent N-acetylation and esterification using reagents like TEOA. nih.gov | One-pot reaction, neutral conditions, high efficiency. nih.gov |
| Lipase-Catalyzed Esterification | Use of lipases to catalyze the esterification of N-Acetyl-L-isoleucine with ethanol (B145695). nih.govrsc.org | High stereoselectivity, mild reaction conditions, reduced waste. wikipedia.org |
| Protease-Catalyzed Synthesis | Employment of proteases in low-water organic media to synthesize the ester from N-Acetyl-L-isoleucine and ethanol. vedeqsa.comresearchgate.net | High specificity, potential for use in cascade reactions. nih.gov |
| Chemoenzymatic Synthesis | Combination of chemical steps with enzymatic catalysis to leverage the advantages of both. nih.govrsc.org | Can overcome limitations of purely chemical or enzymatic routes, allows for synthesis of complex derivatives. rsc.org |
Integration into Advanced Analytical Platforms for Mechanistic Research and Non-Clinical Metabolomics
The role of N-acetylated amino acids in various metabolic pathways is an area of growing interest. nih.govresearchgate.net Future research will likely involve the integration of this compound into advanced analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for non-clinical metabolomics studies. nih.govresearchgate.net These studies are crucial for understanding the biosynthesis and degradation of N-acyl amino acids and identifying their potential as biomarkers for metabolic diseases. nih.govfrontiersin.org
Developing robust analytical methods is key to accurately detecting and quantifying this compound and its metabolites in complex biological samples. nih.govnih.gov This includes creating specific derivatization procedures to enhance detection sensitivity and chromatographic separation. nih.gov The characterization of fragmentation patterns in MS/MS is essential to distinguish between isomers, such as Nα-acetyl and side-chain acetyl amino acids. nih.gov
The data generated from these platforms can help elucidate the metabolic fate of this compound and its impact on cellular processes. For instance, metabolomic profiling has been used to identify abnormal amino acid metabolism in various conditions, and the inclusion of N-acetylated derivatives could provide deeper insights. frontiersin.org
| Analytical Platform/Technique | Application in this compound Research | Research Goal |
| LC-MS/MS | Quantification and identification of the compound and its metabolites in biological matrices. nih.gov | Elucidate metabolic pathways, pharmacokinetic studies. |
| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) | Determination of isotopic composition (e.g., δ13C values) after derivatization. nih.gov | Trace metabolic fate and sources of the compound in biological systems. |
| Metabolomic Profiling | Inclusion of this compound in broad-scale analysis of metabolites. frontiersin.orgmdpi.com | Identify correlations with physiological or pathological states; biomarker discovery. |
Exploration in Supramolecular Chemistry and Self-Assembly Research
Amino acids and their derivatives are fundamental building blocks in supramolecular chemistry due to their ability to form ordered nanostructures through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govbeilstein-journals.orgnih.gov The future of this compound in this field lies in exploring its capacity for self-assembly into functional biomaterials. rsc.org
The introduction of the N-acetyl group and the ethyl ester moiety modifies the amphiphilicity of the isoleucine backbone, which can be strategically used to control self-assembly processes. rsc.org For example, N-terminal acetylation has been shown to enhance the proteolytic stability of self-assembling peptide nanofilaments, a desirable property for applications like drug delivery. nih.gov Research in this area would involve investigating how factors like solvent polarity, pH, and temperature influence the morphology of the resulting nanostructures (e.g., nanofibers, vesicles, or hydrogels). nih.govrsc.org
These self-assembled materials could have a range of biomedical applications. Their inherent biocompatibility and biodegradability make them attractive candidates for creating scaffolds for tissue engineering or as vehicles for the controlled release of therapeutic agents. beilstein-journals.org
Expanded Role in Mechanistic Enzymology and Biocatalysis
The structure of this compound makes it an interesting substrate for studying enzyme mechanisms, particularly for hydrolases like proteases and esterases. nih.govwikipedia.org Future research could utilize this compound to probe the active sites of enzymes and to understand the principles of substrate specificity and catalysis.
Furthermore, there is potential to use this compound in biocatalytic processes. For example, it could serve as an acyl donor in enzyme-catalyzed synthesis of peptides or other complex molecules. nih.gov The field of chemoenzymatic peptide synthesis (CEPS) often employs amino acid esters as substrates for enzymes like papain to form peptide bonds in a controlled and stereoselective manner. rsc.org The use of an N-acetylated amino acid ester could offer advantages in terms of solubility or reactivity in these systems.
The development of "plurizymes," single enzyme scaffolds with multiple catalytic activities, could also involve substrates like this compound. nih.gov For instance, an engineered enzyme could catalyze the synthesis of a dipeptide using this compound as one of the building blocks.
Advanced Computational Design and Predictive Modeling for Derivative Properties
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.gov For this compound, these approaches can be used to predict the physicochemical properties of new derivatives and to design molecules with specific functionalities.
Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its analogues with properties like solubility, stability, or binding affinity to a target protein. nih.gov Such models can significantly accelerate the discovery of new compounds with desired characteristics without the need for extensive experimental synthesis and testing. acs.orgnih.gov
Molecular dynamics simulations can provide insights into the behavior of this compound in different environments, such as its interaction with lipid membranes or its conformation in solution. mdpi.com This information is valuable for understanding its bioavailability and for designing self-assembling systems. Machine learning models can also be trained to predict how modifications to the molecule's structure will affect its function, guiding the synthesis of the most promising candidates for specific applications. mit.edu
| Computational Approach | Application to this compound | Goal |
| Quantum Chemical Calculations (e.g., DFT) | Determination of electronic structure and reactivity descriptors. mdpi.com | Understand reaction mechanisms and predict chemical stability. |
| Molecular Dynamics (MD) Simulations | Simulation of the molecule's behavior in solution or at interfaces. mdpi.com | Predict conformational preferences and interactions with other molecules. |
| Quantitative Structure-Property Relationship (QSPR) | Development of models linking molecular structure to physical or biological properties. nih.gov | Predict properties of new derivatives, guide rational design. |
| Machine Learning Models | Prediction of protein binding affinity or functional outcomes based on molecular features. acs.orgnih.gov | Accelerate the discovery of derivatives with specific biological activities. |
Q & A
Q. What are the established synthetic routes for N-Acetyl-L-isoleucine ethyl ester, and how is purity validated?
this compound is synthesized via esterification of N-Acetyl-L-isoleucine with ethanol in the presence of an acid catalyst (e.g., acetyl chloride or HCl). The reaction typically proceeds under anhydrous conditions at moderate temperatures (40–60°C) for 12–24 hours, followed by cooling, filtration, and washing with cold ethanol to isolate the product . Purity is validated using nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to quantify impurities (<2%) .
Q. How can researchers optimize storage conditions to prevent hydrolysis of the ethyl ester moiety?
Hydrolysis of the ester group is minimized by storing the compound under anhydrous conditions (e.g., desiccated environment) at low temperatures (−15°C to 4°C). Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. Microencapsulation with wall materials like Acacia gum (30% core material, 188°C inlet temperature) has been shown to enhance stability in analogous ethyl esters by reducing oxidative degradation .
Advanced Research Questions
Q. What advanced analytical methods are suitable for quantifying this compound in complex biological matrices?
Flow injection analysis (FIA) and sequential injection analysis (SIA) coupled with spectrophotometric detection offer high sensitivity. These methods utilize Cu(II)-ligand complexes (e.g., bathocuproine disulfonic acid, BCS), which are reduced by the analyte to form chromophoric Cu(I) complexes. Detection limits as low as 2.6 × 10⁻⁶ mol L⁻¹ and sampling rates up to 90 h⁻¹ are achievable, with minimal interference from excipients . For tissue distribution studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs) improves accuracy .
Q. How does the ethyl ester modification influence metabolic stability and cellular uptake compared to N-Acetyl-L-isoleucine?
The ethyl ester enhances lipophilicity, increasing membrane permeability and bioavailability. In vitro assays (e.g., Caco-2 cell monolayers) demonstrate 2–3× higher apical-to-basal transport rates compared to the non-esterified form. Metabolic stability studies in hepatocyte models show delayed hydrolysis (t₁/₂ = 4–6 hours vs. 1–2 hours for free amino acids), prolonging systemic exposure. Isotopic labeling (e.g., ¹³C or ²H at the ethyl group) enables precise tracking of hydrolysis kinetics and tissue distribution via mass spectrometry .
Q. What experimental designs are recommended for resolving contradictions in bioactivity studies of this compound?
Contradictory findings often arise from variability in hydrolysis rates or assay conditions. Researchers should:
- Standardize hydrolysis protocols (pH, temperature, enzyme activity) to mimic physiological conditions.
- Use orthogonal analytical methods (e.g., HPLC + enzymatic assays) to quantify intact ester vs. hydrolyzed products.
- Employ factorial design experiments (e.g., central composite design) to assess interactions between variables like pH, temperature, and enzyme concentration .
Q. How can researchers evaluate the compound’s role in modulating oxidative stress pathways?
Comparative studies using this compound and its parent compound should measure:
- Intracellular glutathione (GSH) levels via Ellman’s assay.
- Reactive oxygen species (ROS) scavenging capacity using fluorescent probes (e.g., DCFH-DA).
- Transcriptional regulation of antioxidant genes (e.g., NRF2, HO-1) via qPCR or Western blot. Pre-treatment models (e.g., RPE cells under H₂O₂-induced stress) can validate dose-dependent cytoprotective effects, as demonstrated in analogous ethyl ester antioxidants like NACET .
Methodological Notes
- Synthesis Scalability : Pilot-scale reactions should optimize molar ratios (e.g., ethanol:amino acid = 3:1) and catalyst concentration to minimize byproducts .
- Data Reproducibility : Adhere to NIH guidelines for preclinical studies, including detailed reporting of animal models, cell lines, and statistical methods (e.g., ANOVA with post-hoc tests) .
- Contradiction Management : Use meta-analysis frameworks to reconcile divergent results, prioritizing studies with robust kinetic and metabolic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
